Delta(3)-Cefotiam is a semi-synthetic broad-spectrum antibiotic belonging to the cephalosporin class, which is characterized by its ability to inhibit bacterial cell wall synthesis. This compound is particularly effective against a variety of Gram-positive and Gram-negative bacteria. Delta(3)-Cefotiam is derived from cephalosporin C, which is produced through the fermentation of the fungus Acremonium. The compound's structure features a beta-lactam ring, a hallmark of beta-lactam antibiotics, which plays a critical role in its mechanism of action by mimicking the structure of the D-alanyl-D-alanine portion of bacterial cell wall precursors .
Delta(3)-Cefotiam is classified under the broader category of cephalosporins, specifically as a third-generation cephalosporin antibiotic. This classification indicates its enhanced activity against Gram-negative bacteria compared to earlier generations. The compound is synthesized through chemical modifications of 7-aminocephalosporanic acid, which serves as a key intermediate in the production of various cephalosporin antibiotics .
The synthesis of delta(3)-Cefotiam typically involves several steps:
The industrial production often utilizes fermentation processes followed by chemical synthesis to optimize yield and minimize costs .
Delta(3)-Cefotiam's molecular structure can be represented by its molecular formula . The structure includes:
Delta(3)-Cefotiam participates in various chemical reactions typical for beta-lactam antibiotics:
These reactions are crucial for understanding both the stability and reactivity of delta(3)-Cefotiam in pharmaceutical formulations .
The mechanism by which delta(3)-Cefotiam exerts its antibacterial effects involves:
This dual mechanism enhances its efficacy against a wide range of bacteria .
These properties are essential for formulating effective dosage forms and ensuring stability during storage .
Delta(3)-Cefotiam is primarily used in clinical settings for:
The compound's broad-spectrum activity makes it a valuable tool in both outpatient and inpatient settings for managing bacterial infections .
delta(3)-Cefotiam is a positional isomer of the antibiotic cefotiam, characterized by a Δ³ double bond within the dihydrothiazine ring of its cephalosporin core. Its molecular formula is C₁₈H₂₃N₉O₄S₃, with a molecular weight of 525.628 g/mol and a density of 1.8±0.1 g/cm³ [1]. The compound's IUPAC name is:7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid [1]. This name reflects:
Table 1: Key Structural Identifiers of delta(3)-Cefotiam
Property | Value |
---|---|
CAS Registry Number | 142182-63-6 |
Molecular Formula | C₁₈H₂₃N₉O₄S₃ |
Molecular Weight (g/mol) | 525.628 |
Exact Mass | 525.103516 |
Topological Polar Surface Area | 255.52 Ų |
LogP (Partition Coefficient) | -0.05 |
Synonyms include "Cefotiam Impurity 15" and "7-{[(2-Amino-1,3-thiazol-4-yl)acetyl]amino}-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid" [1] [4]. The index of refraction is 1.855, indicating moderate light-bending capacity [1].
Cephalosporins exhibit isomerism primarily through double-bond migration (Δ³ ↔ Δ²) and side-chain stereochemistry. delta(3)-Cefotiam represents the Δ³ isomer, where the double bond resides between C3 and C4 of the cephem ring. This contrasts with the Δ² isomer (double bond between C2 and C3), which typically forms during degradation or synthesis [6] [7]. Key distinctions include:
Table 2: Characteristics of Cefotiam Isomers
Property | delta(3)-Cefotiam | delta(2)-Cefotiam |
---|---|---|
Double Bond Position | C3-C4 | C2-C3 |
Antimicrobial Activity | Inactive (confirmed via microbiological assays) | Active parent compound |
Formation Pathway | Synthesis intermediate; degradation product | Thermodynamically stable form |
Detection in Pharmaceuticals | Up to 0.17% in aged samples [7] | Primary active ingredient |
NMR analysis (600 MHz, DMSO-d₆) reveals distinct chemical shifts for delta(3)-Cefotiam: H-6 proton at δ 5.1–5.3 ppm and C4 carbon at δ 120–125 ppm, contrasting with delta(2)-Cefotiam's H-3 proton (δ 6.8–7.0 ppm) [7]. These shifts confirm structural differences arising from double-bond position.
Solubility Profile: delta(3)-Cefotiam is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility increases marginally in acidic buffers (pH < 4) due to protonation of the carboxylic acid group [1] [4].
Degradation Kinetics:
Table 3: Stability Parameters of delta(3)-Cefotiam
Condition | Degradation Pathway | Half-Life | Primary Products |
---|---|---|---|
pH 2.0 (37°C) | Lactam hydrolysis | ∼4 hours | Ring-opened products |
pH 7.4 (37°C) | Isomerization to Δ² form | ∼8 hours | delta(2)-Cefotiam |
pH 9.0 (37°C) | Rapid isomerization + hydrolysis | <1 hour | delta(2)-Cefotiam, cephalosporoates |
10% H₂O₂ (25°C) | Sulfoxidation + ring cleavage | ∼15 minutes | Sulfoxides, thiol derivatives |
Reactivity and Purification Interactions:
The compound's instability underscores its role as a critical quality indicator in cefotiam pharmaceuticals. Regulatory guidelines (ICH Q3B) require monitoring delta(3)-Cefotiam at ≥0.1% concentrations in parenteral products [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7